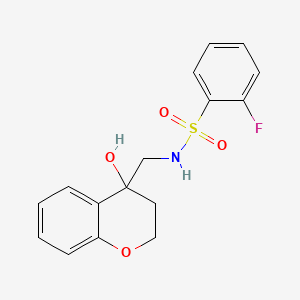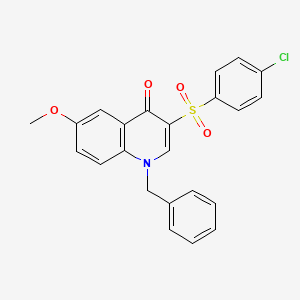
2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide moiety, which is often found in various pharmaceutical drugs . The compound also contains a chroman-4-yl group, which is a common structure in many bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the benzenesulfonamide and chroman-4-yl groups. For example, the benzenesulfonamide group could potentially undergo reactions with amines or acids .Scientific Research Applications
COX-2 Inhibition for Therapeutic Applications
Sulfonamide derivatives, including those with fluorine substitutions, have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition
Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has uncovered high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neurological damage and disease. Compounds demonstrating this inhibitory effect have potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Fluorescence Studies for Zinc(II) Detection
The synthesis and study of fluorophores for zinc(II) detection highlight the importance of sulfonamide derivatives in developing sensors for biological and chemical applications. Such studies contribute to understanding the interaction of these compounds with zinc ions, which is crucial for intracellular studies related to zinc (Kimber et al., 2001).
Carbonic Anhydrase Inhibition
The exploration of 4-(2-substituted hydrazinyl)benzenesulfonamides for their carbonic anhydrase inhibitory effects showcases another significant application. These compounds, synthesized through microwave irradiation, demonstrate potent inhibitory effects against human carbonic anhydrase isoenzymes, presenting potential therapeutic implications (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHWIBWMAGRTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2998474.png)
![8-((2,6-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2998475.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2998476.png)
![(E)-ethyl 1-isobutyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2998478.png)
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2998479.png)
![7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998480.png)
![N-(2,3-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2998482.png)
![2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2998483.png)
![3-benzyl-2-((4-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998486.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)